Cas no 1226437-44-0 (2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one)
![2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1226437-44-0x500.png)
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one 化学的及び物理的性質
名前と識別子
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- AKOS024638681
- F2318-0438
- 2-(1H-indol-3-yl)-1-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]ethanone
- 1226437-44-0
- 1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethanone
- 2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
- Ethanone, 2-(1H-indol-3-yl)-1-[4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl]-
-
- インチ: 1S/C21H21N7O/c29-21(14-16-15-22-18-5-2-1-4-17(16)18)27-12-10-26(11-13-27)19-6-7-20(25-24-19)28-9-3-8-23-28/h1-9,15,22H,10-14H2
- InChIKey: WQRIQXVYXMAWRA-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1=CNC2C=CC=CC1=2)N1CCN(C2=CC=C(N3C=CC=N3)N=N2)CC1
計算された属性
- せいみつぶんしりょう: 387.181
- どういたいしつりょう: 387.181
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 567
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.9A^2
- 疎水性パラメータ計算基準値(XlogP): 1.6
じっけんとくせい
- 密度みつど: 1.40±0.1 g/cm3(Predicted)
- ふってん: 747.1±60.0 °C(Predicted)
- 酸性度係数(pKa): 16.92±0.30(Predicted)
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2318-0438-20μmol |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 20μl |
$118.5 | 2023-05-16 | |
Life Chemicals | F2318-0438-1mg |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2318-0438-20mg |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 20mg |
$148.5 | 2023-05-16 | |
Life Chemicals | F2318-0438-40mg |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 40mg |
$210.0 | 2023-05-16 | |
Life Chemicals | F2318-0438-50mg |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 50mg |
$240.0 | 2023-05-16 | |
Life Chemicals | F2318-0438-30mg |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 30mg |
$178.5 | 2023-05-16 | |
Life Chemicals | F2318-0438-10μmol |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 10μl |
$103.5 | 2023-05-16 | |
Life Chemicals | F2318-0438-2mg |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 | |
Life Chemicals | F2318-0438-4mg |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 4mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2318-0438-5mg |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one |
1226437-44-0 | 90%+ | 5mg |
$103.5 | 2023-05-16 |
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one 関連文献
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2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-oneに関する追加情報
Introduction to 2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one (CAS No: 1226437-44-0)
2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1226437-44-0, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate scaffold of this molecule, incorporating an indole moiety, a piperazine ring, and a pyridazine unit, positions it as a candidate for various therapeutic applications.
The structural composition of 2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is characterized by its multi-layered connectivity, which includes aromatic rings and heterocyclic systems. The presence of the indole ring, known for its role in numerous bioactive natural products and pharmaceuticals, suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the piperazine and pyridazine moieties contribute to the molecule's complexity and may enhance its binding affinity to specific proteins.
In recent years, there has been growing interest in the development of small molecules that can modulate neurological and inflammatory pathways. The structural motifs present in 2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one make it a compelling candidate for further investigation in this context. Specifically, the combination of an indole ring with piperazine and pyridazine units has been observed in several pharmacologically active compounds that exhibit effects on central nervous system (CNS) disorders.
One of the most intriguing aspects of this compound is its potential to interact with multiple biological targets simultaneously. The indole moiety is well-known for its ability to engage with various receptors and enzymes, while the piperazine and pyridazine units can modulate neurotransmitter systems. This dual functionality makes 2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-y)pyridazin--3--y]piperazin--y}ethan--yethan--one a promising candidate for the development of multifunctional therapeutics.
Recent studies have highlighted the importance of indole derivatives in medicinal chemistry due to their diverse biological activities. For instance, indole-based compounds have been shown to possess anti-inflammatory, analgesic, and anticancer properties. The presence of the indole ring in 2-(1H-indol--3--y)-y{4-[6-(--y-pyrazol-y-y)y-pyridaziny--3--y]ypiperaziny--y}ethany--yethany-yone suggests that it may share some of these beneficial effects. Moreover, the introduction of additional heterocyclic units such as piperazine and pyridazine could further enhance its pharmacological profile.
The synthesis of 2-(--H-indolyll)--{4-[6((-H-pyrzolyll))pyrdznyny)--ny)pzerznyny-nny}ethany-nny-yone presents a significant challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques in organic synthesis, including transition metal-catalyzed reactions and palladium-mediated cross-coupling reactions, have enabled chemists to assemble intricate molecular frameworks efficiently.
Once synthesized, 2-(--H-indolyll)--{4-[6((-H-pyrzolyll))pyrdznyny)--ny)pzerznyny-nny}ethany-nny-yone can be subjected to rigorous biological testing to evaluate its potency and selectivity against various targets. High-throughput screening (HTS) technologies allow for rapid assessment of large libraries of compounds, identifying those with promising activity profiles. Additionally, computational methods such as molecular docking can provide insights into how this molecule might interact with biological targets at the molecular level.
The potential applications of 2-(--H-indolyll)--{4-[6((-H-pyrzolyll))pyrdznyny)--ny)pzerznyny-nny}ethany-nny-yone extend beyond traditional therapeutic areas. For example, its structural features could make it suitable for use as an intermediate in the synthesis of more complex drugs or as a tool compound for studying enzyme mechanisms. Furthermore, its ability to modulate multiple pathways might make it valuable in combination therapies aimed at addressing complex diseases.
In conclusion,2-(--H-indolyll)--{4-[6((-H-pyrzolyll))pyrdznyny)--ny)pzerznyny-nny}ethany-nny-yone (CAS No: 1226437440) represents a fascinating subject for research in pharmaceutical chemistry. Its unique structural features and potential biological activities position it as a candidate for further exploration in drug discovery efforts aimed at developing novel therapeutics for various diseases. As synthetic methodologies continue to evolve and our understanding of biological systems deepens,2(---indollyl)(---{4[---[---(---pyrzo---l---l)]pyrdznyn---l)]pyrzynynl})ethannynnynne is likely to play an increasingly important role in future medical advancements.
1226437-44-0 (2-(1H-indol-3-yl)-1-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one) 関連製品
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